molecular formula C26H20O8 B2398119 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 858766-99-1

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2398119
CAS No.: 858766-99-1
M. Wt: 460.438
InChI Key: PEPLLBJWPIUMHD-UHFFFAOYSA-N
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Description

This compound is a chromenone derivative featuring a benzodioxole carboxylate ester moiety. Chromenones (4-oxo-4H-chromene derivatives) are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound’s structure includes a 2-methyl substituent on the chromenone core and a 2-ethoxyphenoxy group at position 3, distinguishing it from structurally related analogs.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O8/c1-3-29-19-6-4-5-7-21(19)34-25-15(2)32-22-13-17(9-10-18(22)24(25)27)33-26(28)16-8-11-20-23(12-16)31-14-30-20/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLLBJWPIUMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a chromenone backbone and a benzodioxole moiety. Its IUPAC name is This compound . The molecular formula is C21H20O7C_{21}H_{20}O_7, and it possesses a molecular weight of approximately 372.39 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It has been observed to exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is crucial in mitigating cellular damage associated with chronic diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant for cognitive function and memory enhancement. In vitro assays have indicated that derivatives of this compound can inhibit AChE with varying degrees of potency .

Antioxidant Properties

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. The IC50 value for antioxidant activity was determined to be around 86.3 μM, indicating moderate antioxidant capacity compared to other known antioxidants .

Neuroprotective Effects

Research has indicated that compounds related to this structure exhibit neuroprotective effects. In a modified Y-maze test, certain derivatives demonstrated improved cognitive performance, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

  • Inhibitory Activity Against AChE :
    • A study reported that derivatives of the compound exhibited IC50 values ranging from 9 to 246 μM against human AChE, indicating their potential as therapeutic agents for cognitive disorders .
  • Antioxidative Potential :
    • Another investigation highlighted the antioxidative properties of similar benzodioxole derivatives, which could be beneficial in developing supplements aimed at reducing oxidative stress-related conditions .
  • Synthesis and Applications :
    • The synthesis of this compound typically involves multi-step organic reactions starting from simpler phenolic compounds. The unique combination of functional groups allows for diverse applications in medicinal chemistry and material science.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
Compound A Similar chromenone structure50Strong AChE inhibition
Compound B Benzodioxole derivative86.3Moderate antioxidant activity
Compound C Related ethoxyphenol120Antimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Chromenone Core Phenoxy Group Substituents Molecular Weight (g/mol) CAS Number Key Structural Differences Reference
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (Target Compound) 2-methyl 2-ethoxy ~468.4 (calculated) Not explicitly provided Baseline structure for comparison.
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate None 4-methoxy ~454.4 (calculated) Not provided Methoxy at para-position of phenoxy; lacks methyl on chromenone.
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 1,3-benzodioxole-5-carboxylate 2-(trifluoromethyl) 4-methoxy 500.07 383895-64-5 Electron-withdrawing CF₃ group at position 2; enhances lipophilicity and metabolic stability.
[3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate 2-methyl 3-methoxy ~454.4 (calculated) 859138-57-1 Methoxy at meta-position of phenoxy; steric effects may alter binding affinity.
3-(4-Ethoxycarbonylphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate None 4-ethoxycarbonyl 474.10 858766-55-9 Ethoxycarbonyl group introduces polarity and hydrogen-bonding potential.

Key Observations:

Substituent Position and Electronic Effects: The 2-ethoxyphenoxy group in the target compound differs from analogs with meta- or para-substituted phenoxy groups (e.g., 3-methoxy or 4-methoxy ). The 2-methyl group on the chromenone core (present in the target compound and ) enhances steric bulk compared to analogs lacking this group (e.g., ).

Functional Group Variations :

  • The trifluoromethyl (CF₃) group in significantly increases lipophilicity (logP) and may improve metabolic stability compared to the target compound’s methyl group.
  • The ethoxycarbonyl group in introduces a polarizable ester moiety, which could enhance solubility in aqueous environments relative to alkoxy substituents.

Research Implications and Gaps

While structural data for these analogs are available (e.g., CAS numbers, molecular weights), experimental data on biological activity, solubility, or pharmacokinetics are absent in the provided evidence . Further studies could focus on:

  • Comparative assays for antimicrobial or anticancer activity.
  • Computational modeling to assess substituent effects on binding to target proteins (e.g., kinases or cytochrome P450 enzymes).
  • X-ray crystallography to analyze hydrogen-bonding patterns and crystal packing .

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